molecular formula C17H19BrN4OS B2505325 5-((3-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887218-55-5

5-((3-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2505325
CAS RN: 887218-55-5
M. Wt: 407.33
InChI Key: XQLCKVXRCUBHJI-UHFFFAOYSA-N
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Description

5-((3-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C17H19BrN4OS and its molecular weight is 407.33. The purity is usually 95%.
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Scientific Research Applications

Tuberculostatic Activity Research

Research into structurally related [1,2,4]triazolo and thiazolo compounds has highlighted their potential in the development of new antituberculous agents. For instance, studies on 4-(Het)aryl-4,7-dihydroazolopyrimidines, which share a core structure similarity, demonstrate promising tuberculostatic activities. These studies suggest that modifications and structural analogs of the core compound could be beneficial in the development of treatments for tuberculosis, with detailed analysis of structure-activity relationships providing insights into their efficacy (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).

Cardiovascular Research

Another area of research interest is the development of cardiovascular agents. Analogous compounds, specifically 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, have been synthesized and shown to possess coronary vasodilating and antihypertensive activities. This suggests that related compounds, including those with a thiazolo[3,2-b][1,2,4]triazol-6-ol backbone, could have potential as cardiovascular agents, providing a basis for further research into their application in treating cardiovascular diseases (Sato, Shimoji, Fujita, Nishino, Mizuno, Kobayashi, & Kumakura, 1980).

Antimicrobial and Antifungal Activity

Compounds featuring a thiazolo[3,2-b][1,2,4]triazol-6-ol structure have been researched for their antimicrobial and antifungal properties. Studies on novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, for example, have shown significant antimicrobial activity. This points towards the potential of 5-((3-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol and its derivatives in the development of new antimicrobial agents, underscoring the importance of exploring these compounds further (El‐Kazak & Ibrahim, 2013).

Anticancer Research

Research into related thiazolo and triazolo compounds has also explored their potential as anticancer agents. The synthesis and evaluation of new 3-cyano-1,4,6-trisubstituted-2(1H)-pyridinones, with variations in the core structure, have demonstrated moderate antitumor potential against certain cancer cell lines. This suggests that derivatives of this compound could be valuable in the search for new anticancer compounds, highlighting the need for further investigation into their therapeutic potential (Rostom, Faidallah, & Al-Saadi, 2011).

properties

IUPAC Name

5-[(3-bromophenyl)-pyrrolidin-1-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4OS/c1-2-13-19-17-22(20-13)16(23)15(24-17)14(21-8-3-4-9-21)11-6-5-7-12(18)10-11/h5-7,10,14,23H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLCKVXRCUBHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Br)N4CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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